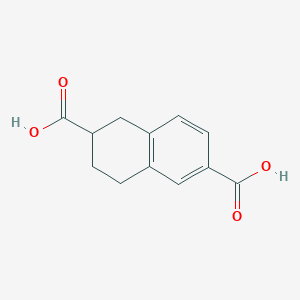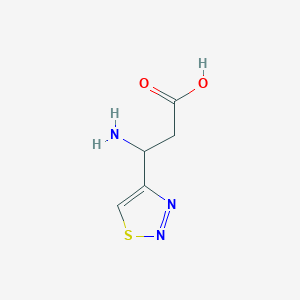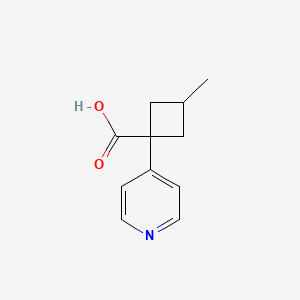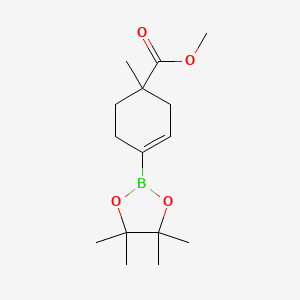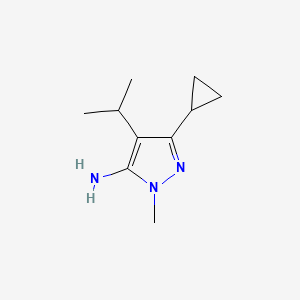
3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and an isopropyl group attached to the pyrazole ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be appropriately substituted to introduce the cyclopropyl, methyl, and isopropyl groups.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, which involve the addition of a carbene to an alkene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazines. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of pyrazole derivatives on biological systems. It may have potential as a lead compound for the development of new drugs.
Medicine: The compound may exhibit pharmacological properties that make it of interest in medicinal chemistry. It could be investigated for its potential therapeutic effects.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine: The compound itself.
3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-ol: A similar compound with a hydroxyl group instead of an amine group.
3-Cyclopropyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-thiol: A similar compound with a thiol group instead of an amine group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents on the pyrazole ring. The presence of the cyclopropyl, methyl, and isopropyl groups, along with the amine group, gives it distinct chemical and physical properties that differentiate it from other pyrazole derivatives.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-4-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-6(2)8-9(7-4-5-7)12-13(3)10(8)11/h6-7H,4-5,11H2,1-3H3 |
InChI Key |
PCMWFGCHFOXRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(N=C1C2CC2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-O-tert-butyl 3-O-ethyl (3R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13063958.png)

